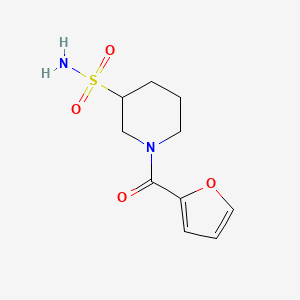![molecular formula C13H17NO2 B7574632 N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as BHCMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCMC belongs to the class of cyclobutanecarboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer's disease, and to modulate the activity of various signaling pathways involved in cancer.
Biochemical and Physiological Effects:
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. It has also been shown to improve cognitive function and memory, making it a potential therapeutic agent for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose challenges for its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide. One potential area of research is the development of novel N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide derivatives with improved therapeutic properties. Another potential area of research is the investigation of the potential use of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide is a promising compound with potential therapeutic applications in various fields of scientific research. Its mechanism of action and physiological effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, cancer, and inflammation. Further research is needed to explore its full potential and to develop novel derivatives with improved therapeutic properties.
Méthodes De Synthèse
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid, followed by reduction and methylation. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of neurodegenerative diseases, cancer, and inflammation.
Propriétés
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(13(16)11-3-2-4-11)9-10-5-7-12(15)8-6-10/h5-8,11,15H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUZDMFNGPHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

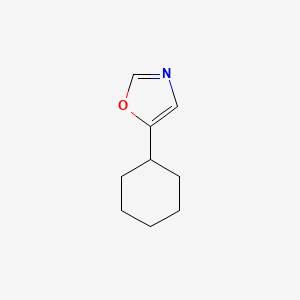
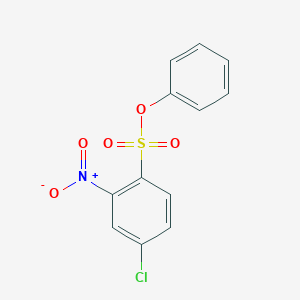
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
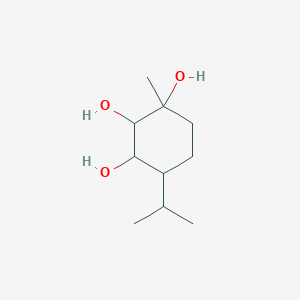

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

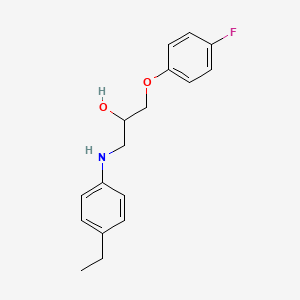
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
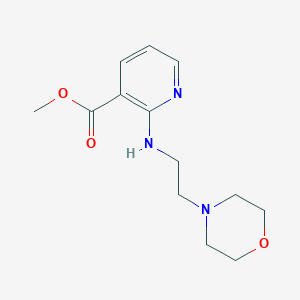
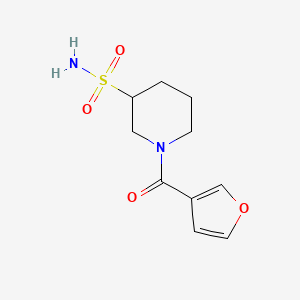
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
